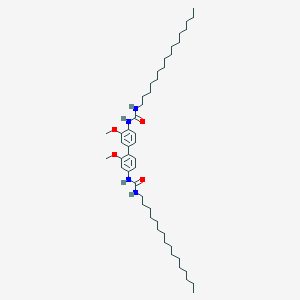
1,1'-(2,3'-Dimethoxybiphenyl-4,4'-diyl)bis(3-hexadecylurea)
Description
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and hexadecylurea moieties
Properties
CAS No. |
6312-97-6 |
|---|---|
Molecular Formula |
C48H82N4O4 |
Molecular Weight |
779.2 g/mol |
IUPAC Name |
1-hexadecyl-3-[4-[4-(hexadecylcarbamoylamino)-2-methoxyphenyl]-2-methoxyphenyl]urea |
InChI |
InChI=1S/C48H82N4O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-49-47(53)51-42-34-35-43(45(40-42)55-3)41-33-36-44(46(39-41)56-4)52-48(54)50-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-36,39-40H,5-32,37-38H2,1-4H3,(H2,49,51,53)(H2,50,52,54) |
InChI Key |
GQQMZEBXMAXVON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)C2=CC(=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of Hexadecylurea Moieties: The final step involves the reaction of the biphenyl derivative with hexadecyl isocyanate to form the hexadecylurea groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The hexadecylurea moieties can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.
Mechanism of Action
The mechanism of action of 1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) involves its interaction with molecular targets such as cell membranes or proteins. The amphiphilic nature of the compound allows it to insert into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxybiphenyl: A simpler biphenyl derivative with methoxy groups.
4,4’-Dimethoxybiphenyl: Another biphenyl derivative with methoxy groups at different positions.
Hexadecylurea: A simpler urea derivative with a long alkyl chain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


